4,4-Difluoro-1-methylpiperidin-3-ol
Description
Significance of Piperidine (B6355638) Scaffolds in Modern Chemical Biology and Drug Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, frequently found in the structures of approved drugs. researchgate.netthieme-connect.comthieme-connect.com Its importance is demonstrated by its presence in over 70 commercialized pharmaceuticals, including several blockbuster drugs. arizona.edu The widespread application of piperidine derivatives stems from their ability to confer favorable physicochemical and pharmacokinetic properties to drug candidates. thieme-connect.comresearchgate.net
The introduction of chiral piperidine scaffolds can be particularly beneficial, offering the potential to:
Modulate physicochemical properties thieme-connect.comresearchgate.net
Enhance biological activities and selectivity thieme-connect.comresearchgate.net
Improve pharmacokinetic profiles thieme-connect.comresearchgate.net
Reduce cardiac hERG toxicity thieme-connect.comresearchgate.net
Piperidine-containing compounds have been successfully developed for a wide range of therapeutic areas, acting as central nervous system (CNS) modulators, antiaggregants, anticoagulants, antihistamines, and anticancer agents. researchgate.netarizona.edu The versatility of the piperidine framework allows for extensive synthetic modification, enabling the fine-tuning of a molecule's properties to optimize its interaction with biological targets. researchgate.net
Therapeutic Applications of Piperidine Derivatives
| Therapeutic Area | Examples of Activity |
|---|---|
| Central Nervous System (CNS) | Modulators, Analgesics, Antipsychotics |
| Cardiovascular | Antiaggregants, Anticoagulants, Antihypertensives |
| Allergy | Antihistamines |
| Oncology | Anticancer drugs |
| Infectious Diseases | Antimalarial, Antibacterial |
| Neurological Disorders | Neuroprotective, Anticonvulsant |
Role of Fluorine Substitution in Medicinal Chemistry Design
The strategic incorporation of fluorine into drug candidates has become a powerful and widely adopted strategy in medicinal chemistry. tandfonline.comresearchgate.netrsc.orgscispace.com It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com This is due to the unique properties of the fluorine atom, which can profoundly influence a molecule's biological activity and pharmacokinetic profile. tandfonline.comnih.gov
The introduction of fluorine can significantly alter a molecule's physicochemical properties in several key ways:
Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making it resistant to metabolic oxidation. numberanalytics.commdpi.com Replacing a metabolically vulnerable C-H bond with a C-F bond can block sites of metabolism, thereby increasing the drug's half-life and bioavailability. researchgate.netnih.gov
Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve absorption. tandfonline.comnumberanalytics.com However, the effect can be fine-tuned depending on the degree and position of fluorination. numberanalytics.com
pKa Modification: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can lower the pKa of nearby basic functional groups. nih.govmdpi.com This can be crucial for optimizing a drug's solubility, absorption, and target binding.
Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency. tandfonline.com
The conformational behavior of fluorinated piperidines is a complex interplay of several factors, including:
Gauche Effect: The tendency for electron-withdrawing groups on adjacent carbons to adopt a gauche conformation. acs.org
Stereoelectronic Effects: Interactions between bonding and anti-bonding orbitals, such as hyperconjugation, can stabilize specific conformations. d-nb.infonih.govresearchgate.net
Electrostatic Interactions: Dipole-dipole interactions and charge-dipole interactions can influence the preferred conformation, especially in polar environments. d-nb.infonih.govresearchgate.net
Computational and experimental studies have shown that geminal difluorination can lead to a preference for specific ring conformations. For instance, the introduction of a difluoromethylene (CF2) group can act as a bioisostere for an oxygen atom or a carbonyl group, potentially altering the molecule's shape to better fit a binding site. researchgate.net This conformational control is a powerful tool for medicinal chemists to design molecules with improved potency and selectivity. nih.gov
Overview of 4,4-Difluoro-1-methylpiperidin-3-ol and its Structural Context within Fluorinated Piperidines
The defining feature of this molecule is the geminal difluoro group at the 4-position. This substitution is expected to have a significant impact on the molecule's properties. The two fluorine atoms will influence the pKa of the nitrogen, the lipophilicity of the molecule, and, crucially, the conformational preferences of the piperidine ring. The presence of the adjacent hydroxyl group at the 3-position can lead to intramolecular hydrogen bonding, which, in conjunction with the stereoelectronic effects of the fluorine atoms, can further lock the ring into a specific conformation. This pre-organization of the molecule's shape can be highly advantageous for optimizing its interaction with a biological target. The synthesis of such specifically fluorinated building blocks is of significant interest for their potential application in the development of novel therapeutics. acs.org
Properties
IUPAC Name |
4,4-difluoro-1-methylpiperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c1-9-3-2-6(7,8)5(10)4-9/h5,10H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNCYUTVQQCONL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Stability of 4,4 Difluoro 1 Methylpiperidin 3 Ol Derivatives
Carbon-Fluorine Bond Reactivity and Cleavage Mechanisms
The carbon-fluorine bond is the strongest single bond in organic chemistry, with an average bond energy of approximately 480 kJ/mol. wikipedia.org This inherent strength contributes to the high thermal and chemical stability of organofluorine compounds. wikipedia.org However, under specific conditions, this bond can undergo cleavage through various mechanisms.
Heterolytic Dissociation Under Specific Chemical Conditions
While the homolytic cleavage of the C-F bond requires significant energy, heterolytic dissociation, where the bonding electron pair is transferred to one of the atoms, can occur under more facile physiological conditions. acs.org This process is often facilitated by the presence of a nucleophile or through enzymatic action. acs.org For instance, the cleavage of C-F bonds in fluoroalkenes is more susceptible in the presence of metal complexes or nucleophiles due to the π-system's ability to accept electrons and induce fluoride (B91410) elimination. osaka-u.ac.jp The transient generation of a fluoroalkene moiety from a perfluoroalkyl group is a recognized strategy for defluorination. osaka-u.ac.jp While specific studies on the heterolytic dissociation of the C-F bond in 4,4-Difluoro-1-methylpiperidin-3-ol are not prevalent, the general principles of C-F bond cleavage suggest that such reactions are plausible under specific chemical environments, potentially involving neighboring group participation or the formation of reactive intermediates. acs.org
Enzymatic (e.g., CYP-mediated) Dehalogenation Pathways and Their Chemical Basis
Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are known to be involved in the metabolism of a wide array of compounds, including organofluorines. nih.govrsc.org These enzymes can catalyze various reactions, including hydroxylation, epoxidation, and dealkylation, which can lead to the cleavage of C-F bonds. nih.gov
The mechanism of CYP-mediated defluorination can involve the initial oxidation of the substrate. For example, the metabolism of some fluorinated drugs by human CYP enzymes can lead to the loss of fluorine and the formation of aldehyde metabolites. nih.gov Studies on piperidine (B6355638) derivatives have shown that they can act as inhibitors for various P450 isoforms, with the degree of inhibition depending on the substitution pattern on the piperidine ring. nih.gov For instance, N-benzylpiperidine metabolism by liver microsomes, which contain CYP enzymes, results in oxidation at the beta-position of the piperidine ring. nih.gov This suggests that the piperidine ring itself is a substrate for CYP-mediated oxidation.
While direct evidence for the enzymatic dehalogenation of this compound is limited, the known activity of CYP enzymes on both fluorinated compounds and piperidine scaffolds suggests a potential metabolic pathway. nih.govnih.gov The chemical basis for such a reaction would likely involve an initial enzymatic oxidation of the piperidine ring or the carbon atom bearing the fluorine atoms, leading to an unstable intermediate that subsequently eliminates fluoride. utsa.edu
Competing Reaction Pathways in Synthesis and Functionalization of Fluorinated Piperidines
The synthesis of fluorinated piperidines, including derivatives of this compound, is often complicated by competing reaction pathways that can reduce the yield and purity of the desired product.
Hydrodefluorination as a Competing Process
A significant challenge in the synthesis of fluorinated piperidines from fluorinated precursors, such as fluoropyridines, is the competing hydrodefluorination reaction. nih.govspringernature.com This process involves the replacement of a fluorine atom with a hydrogen atom, leading to the formation of undesired non-fluorinated or partially fluorinated piperidines. nih.gov This side reaction is particularly prevalent during metal-catalyzed hydrogenation reactions, a common method for the reduction of fluoropyridines to fluorinated piperidines. nih.govenamine.net The use of certain catalysts, such as palladium, can sometimes lead to complete dehalogenation. researchgate.net
For example, in the synthesis of 3-substituted piperidines bearing fluoroalkyl groups, the reduction of the pyridine (B92270) core was often accompanied by hydrodefluorination. enamine.net Similarly, initial attempts to hydrogenate fluoropyridines to produce all-cis-(multi)fluorinated piperidines were often unsuccessful due to uncontrolled hydrodefluorination side reactions. nih.gov
| Precursor | Reaction Condition | Desired Product | Competing Product | Reference |
| Fluoropyridines | Metal-catalyzed hydrogenation | Fluorinated piperidines | Non-fluorinated piperidines | nih.gov |
| 2-Fluoropyridine | Dearomatization-hydrogenation | cis-Fluorinated piperidine | Complete hydrodefluorination product | researchgate.netresearchgate.net |
| Fluoroalkyl-substituted pyridines | Catalytic hydrogenation | Fluoroalkyl-substituted piperidines | Hydrodefluorinated piperidines | enamine.net |
Strategies for Controlling Regioselectivity and Mitigating Undesired Reactions
To overcome the challenges of competing reactions like hydrodefluorination and to control the regioselectivity of fluorination, various synthetic strategies have been developed.
One successful approach involves a two-step dearomatization-hydrogenation process for the synthesis of all-cis-(multi)fluorinated piperidines from fluoropyridines. springernature.comanalytik.news This method first breaks the aromaticity of the pyridine ring, which facilitates the subsequent hydrogenation and minimizes hydrodefluorination. springernature.comanalytik.news The use of specific rhodium catalysts has proven effective in this strategy. researchgate.netscientificupdate.com
Another strategy to control regioselectivity is to utilize the conformational biases of the molecule. For example, the ring-opening of epoxide-containing 2-aryl piperidines with a fluoride source can be controlled to produce different hydroxylated fluoro-piperidines by manipulating the molecular conformation. rsc.org
The choice of fluorinating reagent and reaction conditions is also critical. For instance, the electrophilic fluorination of piperidone enol equivalents can suffer from regioselectivity issues. acs.orgnih.gov To address this, palladium-catalyzed [4+2] annulation strategies using α-fluoro-β-ketoester starting materials have been developed to construct 3-fluoropiperidines in a modular and highly regioselective manner. acs.orgnih.gov Additionally, the choice of protecting groups on the piperidine nitrogen can influence the outcome of fluorination reactions. rsc.org
| Strategy | Description | Key Feature | Reference |
| Dearomatization-Hydrogenation | A two-step process to reduce fluoropyridines. | Minimizes hydrodefluorination by first breaking aromaticity. | springernature.comanalytik.news |
| Conformational Control | Utilizing molecular conformation to direct the regioselective opening of epoxides with fluoride. | Allows for the synthesis of different isomers of hydroxylated fluoro-piperidines. | rsc.org |
| Pd-Catalyzed [4+2] Annulation | A modular approach to construct 3-fluoropiperidines from α-fluoro-β-ketoesters. | High regioselectivity and functional group tolerance. | acs.orgnih.gov |
| Catalyst and Reagent Selection | Employing specific catalysts (e.g., Rh-CAAC) and fluorinating agents (e.g., DMPU/HF). | Improves selectivity and mitigates side reactions. | researchgate.netscientificupdate.comresearchgate.net |
Chemical Robustness and Environmental Stability Considerations
The strong carbon-fluorine bond contributes significantly to the chemical robustness and environmental stability of organofluorine compounds. wikipedia.org This stability is a double-edged sword; while it can enhance the metabolic stability of pharmaceuticals, it also leads to the persistence of some fluorinated compounds in the environment. wikipedia.orgnih.gov
Fluorinated piperidines, due to the C-F bond, are generally more stable than their non-fluorinated counterparts. wikipedia.org The fluorine atoms can shield the carbon skeleton from attack by reagents, further enhancing their chemical stability. wikipedia.org However, the term "stability" is relative and depends on the specific environmental conditions. numberanalytics.com Factors such as temperature, pH, and the presence of microorganisms can influence the degradation of fluorinated compounds. numberanalytics.com
Stereochemistry and Conformational Analysis of 4,4 Difluoro 1 Methylpiperidin 3 Ol
Determination of Absolute and Relative Configuration
Establishing the precise three-dimensional arrangement of atoms is fundamental to understanding the molecule's function. For chiral molecules like 4,4-Difluoro-1-methylpiperidin-3-ol, this involves determining both the relative and absolute configuration of its stereocenters.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the relative stereochemistry of cyclic compounds. Vicinal coupling constants (³J) between nuclei are particularly informative as their magnitude is dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation. wikipedia.orgorganicchemistrydata.org In fluorinated piperidines, ³J(H,H) and ³J(F,H) coupling constants are instrumental in assigning the axial or equatorial orientation of substituents. nih.govnih.gov
For instance, a large ³J(F,Hₐₓ) value is indicative of an axial fluorine, while a smaller value suggests an equatorial orientation. nih.gov Furthermore, the Nuclear Overhauser Effect (NOE), which detects through-space interactions between protons that are close to each other, is a critical tool for determining relative configuration. isibugs.orglibretexts.org NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal proximities between axial and equatorial protons on the piperidine (B6355638) ring, helping to build a comprehensive 3D structural model in solution. isibugs.orglibretexts.org
Table 1: Representative Karplus Correlation for ³J(H,H) Coupling Constants and Dihedral Angles in a Piperidine Ring
| Dihedral Angle (Φ) | Typical ³J(H,H) Value (Hz) | Relationship |
| 0° | ~8-10 | Eclipsed (syn-periplanar) |
| 60° | ~1-3 | Gauche (syn-clinal) |
| 90° | ~0-1 | Perpendicular |
| 180° | ~10-13 | Anti-periplanar |
Note: These values are approximate and can be influenced by factors such as electronegativity of substituents and ring strain.
Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govacs.orgresearchgate.net This technique yields precise atomic coordinates, allowing for the unambiguous assignment of bond lengths, bond angles, and torsional angles. For chiral molecules crystallizing in non-centrosymmetric space groups, anomalous dispersion effects can be used to determine the absolute configuration. researchgate.neted.ac.uk
The Flack parameter is a critical value derived from the crystallographic refinement that indicates whether the determined absolute structure is correct. wikipedia.orgmdpi.com A Flack parameter close to 0 suggests the correct absolute configuration has been assigned, while a value near 1 indicates that the inverted structure is the correct one. ed.ac.ukwikipedia.orgolexsys.org This method is considered the gold standard for absolute structure determination. nih.gov
Table 2: Example of Crystallographic Data for a Piperidine Derivative
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁ |
| a (Å) | 15.721 |
| b (Å) | 5.655 |
| c (Å) | 31.405 |
| β (°) | 93.16 |
| Volume (ų) | 2787.7 |
| Z | 4 |
| Flack parameter | 0.05 (8) |
Note: Data is hypothetical and representative of a chiral piperidine derivative. nih.govacs.org
Conformational Preferences and Dynamics of the Difluoropiperidine Ring
The piperidine ring typically adopts a low-energy chair conformation to minimize torsional and steric strain. However, substitution, particularly with highly electronegative fluorine atoms, introduces complex stereoelectronic interactions that can significantly alter this preference.
The presence of a gem-difluoro group at the C4 position imposes significant conformational constraints on the piperidine ring. The C-F bond is highly polarized and possesses a significant dipole moment. The two C-F dipoles at the same carbon create a strong local dipole and introduce steric bulk. These factors can influence the puckering of the cyclohexane-like ring system. nih.gov While a chair conformation is still likely to be favored, the gem-difluoro group can lead to a flattening of the ring in the vicinity of the C4 position to alleviate steric strain. The electrostatic repulsion between the fluorine atoms and other substituents or the nitrogen lone pair can also influence the equilibrium between the two possible chair conformers. Studies on gem-difluorinated cycloalkanes have shown that this substitution pattern significantly impacts physicochemical properties, which is often tied to conformational changes. researchgate.netnih.gov
The conformational behavior of fluorinated piperidines is heavily influenced by stereoelectronic effects, namely the anomeric and gauche effects. nih.govnih.gov
Impact of Stereochemistry on Molecular Recognition and Ligand-Target Interactions
The specific three-dimensional structure of a molecule is paramount for its ability to interact with biological targets such as proteins and enzymes. The stereochemistry and conformational rigidity of this compound directly govern its molecular recognition properties. nih.gov
The introduction of fluorine can enhance binding affinity through various mechanisms. tandfonline.com The C-F bond can participate in favorable orthogonal multipolar interactions with protein backbone carbonyls (C–F···C=O) and can also form weak hydrogen bonds. nih.govnih.gov The specific axial or equatorial orientation of the fluorine atoms, dictated by the stereoelectronic effects discussed above, determines whether these interactions can occur within a binding site.
Furthermore, the rigidified conformation imposed by the gem-difluoro group reduces the entropic penalty upon binding to a target, which can lead to higher affinity and selectivity. nih.gov By locking the piperidine ring into a preferred conformation, the hydroxyl and N-methyl groups are presented to the biological target in a well-defined spatial orientation. This pre-organization is a key strategy in rational drug design to enhance potency and optimize pharmacokinetic properties. tandfonline.comnih.gov The unique electronic properties and conformational biases induced by fluorine make it a powerful tool for modulating the biological activity of piperidine-based ligands. acs.orgbohrium.com
Computational and Theoretical Studies on 4,4 Difluoro 1 Methylpiperidin 3 Ol and Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to model the electronic structure of a molecule, which governs its geometry, stability, and chemical behavior.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties. A fundamental application of DFT is geometry optimization, a computational process that determines the lowest-energy arrangement of atoms in a molecule, known as the equilibrium structure. youtube.com This process adjusts the bond lengths, bond angles, and dihedral angles to find the most stable three-dimensional conformation. youtube.com For molecules like 4,4-Difluoro-1-methylpiperidin-3-ol, which contain a flexible piperidine (B6355638) ring, DFT can calculate the relative energies of different conformations (e.g., chair, boat, twist-boat), thereby mapping the potential energy landscape. mdpi.com
The choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-31G(d), 6-311++G(d,p)) is crucial for the accuracy of DFT calculations. pjoes.comajchem-a.com The B3LYP functional, for example, is a hybrid functional that has shown considerable success in reproducing experimental data for a wide range of organic molecules. ajchem-a.com These calculations provide foundational data on the molecule's intrinsic stability and preferred spatial arrangement. chalcogen.ro
Table 1: Key Aspects of DFT-Based Geometry Optimization
| Parameter | Description | Relevance to this compound |
| Functional | Approximates the exchange-correlation energy in DFT. Common examples include B3LYP, M06-2X, and PBE. | The choice of functional impacts the accuracy of calculated energies and geometric parameters for the fluorinated piperidine structure. |
| Basis Set | A set of mathematical functions used to build molecular orbitals. Examples include Pople (e.g., 6-31G*) and Dunning (e.g., cc-pVDZ) sets. | A larger, more flexible basis set provides a more accurate description of the electron distribution, especially around the electronegative fluorine and oxygen atoms. |
| Geometry Optimization | An iterative algorithm to find the minimum energy structure on the potential energy surface. | Determines the most stable 3D conformation of the molecule, including the puckering of the piperidine ring and the orientation of substituents. |
| Energy Landscape | A map of the potential energy of a molecule as a function of its geometry. | Reveals the relative stabilities of different conformers and the energy barriers for converting between them. |
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgossila.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. ossila.com
The energy of the HOMO is related to the molecule's ionization potential (electron-donating ability), while the LUMO energy relates to its electron affinity (electron-accepting ability). ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. chalcogen.ro A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.comchalcogen.ro For this compound, FMO analysis can predict its reactivity patterns and electronic properties, which are influenced by the electron-withdrawing fluorine atoms.
Table 2: Interpretation of Frontier Molecular Orbital Parameters
| Parameter | Definition | Chemical Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons; higher energy means it is a better electron donor. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons; lower energy means it is a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A large gap suggests high stability and low reactivity. A small gap suggests the molecule is more reactive and easily polarizable. |
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. uni-muenchen.de It is mapped onto the electron density surface, using a color scale to indicate regions of different electrostatic potential. researchgate.net MEP analysis is a valuable tool for predicting how a molecule will interact with other species, particularly in non-covalent interactions. ajchem-a.comuni-muenchen.de
Typically, regions of negative electrostatic potential (colored red to yellow) are associated with high electron density and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are sites for nucleophilic attack. researchgate.net In this compound, the MEP map would likely show negative potential around the electronegative oxygen atom of the hydroxyl group and the two fluorine atoms, indicating these are the most probable sites for hydrogen bonding and other electrophilic interactions. ajchem-a.comresearchgate.net The hydrogen of the hydroxyl group and protons on the carbon atoms adjacent to the nitrogen would exhibit positive potential.
Table 3: MEP Color Coding and Reactivity Prediction
| Color Code | Electrostatic Potential | Indicated Charge | Predicted Reactivity |
| Red | Most Negative | Electron-rich | Site for electrophilic attack; hydrogen bond acceptor. |
| Orange/Yellow | Intermediate Negative | Moderately electron-rich | Likely site for electrophilic interaction. |
| Green | Neutral | Neutral | Low reactivity. |
| Blue | Positive | Electron-poor | Site for nucleophilic attack; hydrogen bond donor. |
Molecular Dynamics Simulations for Conformational and Interaction Analysis
While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. researchgate.net
Proteins and small molecules are not static entities; they are dynamic and can adopt a range of different conformations. cresset-group.com MD simulations are an indispensable tool for exploring the conformational landscape of flexible molecules like piperidine derivatives. cresset-group.comnih.gov These simulations can reveal the different shapes a molecule can adopt in solution, the relative stability of these conformations, and the dynamics of transitioning between them. cresset-group.com
For this compound, the piperidine ring can adopt various conformations, such as the stable chair form or higher-energy boat and skew-boat forms. mdpi.com MD simulations can quantify the stability of these conformers and the flexibility of different parts of the molecule. Analytical metrics such as the Root Mean Square Deviation (RMSD) can track the stability of the molecule's conformation over time, while the Root Mean Square Fluctuation (RMSF) can identify which atoms or functional groups are the most mobile. volkamerlab.orgnih.gov
A primary application of computational modeling in drug discovery is to predict and analyze how a potential drug molecule (a ligand) interacts with its biological target, which is typically a protein. biotech-asia.orgrug.nl This process, often called molecular docking, places the ligand into the binding site of the target protein to predict its preferred binding orientation. rug.nl
Following docking, MD simulations are used to refine the binding pose and assess the stability of the resulting ligand-protein complex. researchgate.netplos.org These simulations provide a dynamic picture of the interaction, revealing key binding events such as the formation and breaking of hydrogen bonds and other non-covalent interactions over time. volkamerlab.org By analyzing the simulation trajectory, researchers can identify the crucial amino acid residues in the protein that interact with the ligand. plos.orgresearchgate.net This detailed understanding of the binding mode is critical for structure-activity relationship (SAR) studies and for optimizing the ligand's affinity and selectivity for its target. nih.govnih.gov Computational studies on analogous piperidine-containing molecules have successfully used these methods to rationalize their biological activity and guide further chemical modifications. nih.govacs.orgsci-hub.se
Table 4: Steps in In Silico Ligand-Target Interaction Studies
| Step | Method | Purpose | Outcome |
| 1. Target Preparation | Protein Data Bank (PDB) retrieval, structure cleanup. | Obtain a high-quality 3D structure of the target protein. chemrxiv.org | A refined protein structure ready for docking. |
| 2. Ligand Preparation | 3D structure generation, energy minimization. | Generate a low-energy 3D conformation of the ligand. | An optimized ligand structure. |
| 3. Molecular Docking | Docking software (e.g., AutoDock, PyRx). plos.orgresearchgate.net | Predict the most likely binding pose(s) of the ligand in the protein's active site. | A ranked list of binding poses with associated scores. rug.nl |
| 4. Molecular Dynamics | MD software (e.g., GROMACS, AMBER). | Simulate the dynamic behavior of the ligand-protein complex in a biological environment. researchgate.netvolkamerlab.org | A trajectory file showing atomic movements over time. |
| 5. Analysis | RMSD, RMSF, hydrogen bond analysis, binding free energy calculations (MM/GBSA). nih.gov | Assess the stability of the complex, identify key interactions, and estimate binding affinity. | Detailed insight into the binding mechanism and stability. |
Derivation and Application of Computational Molecular Descriptors
In the realm of modern drug discovery and development, computational and theoretical studies play a pivotal role in the early-stage assessment of drug candidates. These in silico methods provide valuable insights into the physicochemical properties of molecules, which in turn helps in predicting their pharmacokinetic profiles, such as absorption, distribution, metabolism, and excretion (ADME). For the compound this compound and its analogues, the derivation of molecular descriptors like Topological Polar Surface Area (TPSA) and the partition coefficient (LogP) are fundamental to this process.
Prediction of Topological Polar Surface Area (TPSA)
The Topological Polar Surface Area (TPSA) is a crucial descriptor in medicinal chemistry, representing the sum of the surface areas of polar atoms—primarily oxygen and nitrogen, including their attached hydrogens—in a molecule. nih.govwikipedia.orgnumberanalytics.com This parameter is a strong indicator of a drug's ability to permeate cell membranes, with a direct correlation to oral bioavailability and blood-brain barrier (BBB) penetration. nih.govwikipedia.org A higher TPSA value generally corresponds to lower membrane permeability due to the increased polarity of the molecule. numberanalytics.com
The calculation of TPSA can be performed using various computational methods, including fragment-based and surface area-based approaches. numberanalytics.com Fragment-based methods dissect the molecule into constituent fragments and sum their TPSA contributions, while surface area-based methods calculate the total molecular surface area and identify the polar atom contributions. numberanalytics.com For molecules to cross the blood-brain barrier, a TPSA of less than 90 Ų is generally required. wikipedia.org
Table 1: Predicted TPSA Values for Related Compounds
| Compound Name | Predicted TPSA (Ų) | Reference |
| 4-[2-[[(6R)-6-amino-2-methylpiperidin-3-yl]methylamino]ethyl]-5-chloro-2-(2,2-difluoro-2-pyridin-2-ylethyl)imino-1,3-dihydropyrazin-3-ol | 111 | nih.gov |
Calculation of LogP and Related Lipophilicity Parameters
The partition coefficient, expressed as its logarithm (LogP), is a measure of a compound's lipophilicity or hydrophobicity. It is defined as the ratio of the concentration of a compound in a nonpolar solvent (typically octanol) to its concentration in a polar solvent (water) at equilibrium. acdlabs.com A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic). acdlabs.com
LogP is a critical determinant of a drug's ADME properties. acdlabs.com For instance, Lipinski's "Rule of Five," a guideline for predicting drug-likeness, suggests that orally administered drugs should ideally have a LogP value of less than 5. acdlabs.com The optimal LogP for central nervous system (CNS) penetration is often cited to be around 2. acdlabs.com
Table 2: Calculated LogP Values for Related Compounds
| Compound Name | Calculated LogP | Reference |
| 3,3-Difluoro-1-methylpiperidin-4-ol | 0.1489 | fluorochem.co.uk |
| 3-(2,4-Difluorobenzyl)piperidin-3-ol | 1.80489 | fluorochem.co.uk |
Analysis of Non-Covalent Interactions (NCI) and Intermolecular Forces
Non-covalent interactions (NCIs) are the forces between molecules that are weaker than covalent bonds and are crucial for a wide range of chemical and biological processes. libretexts.orgnih.gov These interactions, which include hydrogen bonds, dipole-dipole interactions, and van der Waals dispersion forces, govern the three-dimensional structure, stability, and intermolecular recognition of molecules. libretexts.orgmasterorganicchemistry.com
In the context of this compound, the primary non-covalent interactions are expected to be:
Hydrogen Bonding: The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, while the tertiary amine nitrogen can act as a hydrogen bond acceptor. libretexts.org These interactions are particularly strong and directional, significantly influencing the compound's physical properties and its potential interactions with biological targets. libretexts.orgyoutube.com Intramolecular hydrogen bonding between the hydroxyl group and the nitrogen or one of the fluorine atoms may also occur, affecting the molecule's conformation. nih.gov
Van der Waals Dispersion Forces (London Forces): These are the weakest type of intermolecular force and arise from temporary fluctuations in electron distribution, creating transient dipoles. masterorganicchemistry.com All molecules exhibit dispersion forces, and their strength increases with the size and surface area of the molecule. youtube.com
The fluorine atoms in this compound introduce unique properties. The high electronegativity of fluorine leads to strong C-F bond dipoles, enhancing dipole-dipole interactions. Furthermore, the presence of multiple fluorine atoms can influence the acidity of nearby protons and the basicity of the nitrogen atom, thereby modulating the strength of hydrogen bonds. The study of these non-covalent interactions is essential for understanding the compound's solid-state packing, solubility, and its binding affinity to target proteins. rsc.orgosti.gov Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are powerful tools for visualizing and quantifying these weak interactions. nih.govmdpi.com
Applications in Advanced Medicinal Chemistry Research and Molecular Design
Design Principles for GPCR Ligands Featuring Fluorinated Piperidine (B6355638) Scaffolds
The introduction of a gem-difluoro group onto a piperidine ring can significantly influence a ligand's properties. This substitution can lower the pKa of the piperidine nitrogen, reducing basicity and altering ionization state at physiological pH. Furthermore, the C-F bonds can form favorable interactions with receptor targets and block sites of metabolism, thereby enhancing metabolic stability and modulating pharmacokinetics. These principles are actively exploited in the design of selective GPCR ligands.
Dopamine (B1211576) Receptor Modulators (e.g., D4 Receptor Antagonists)
The 4,4-difluoropiperidine (B1302736) scaffold has proven to be exceptionally effective in the development of potent and highly selective antagonists for the dopamine D4 receptor (D4R). nih.govnih.govnih.gov Research has demonstrated that incorporating this moiety is a successful strategy for achieving significant binding affinity and remarkable selectivity over other dopamine receptor subtypes. nih.govnih.gov
Structure-activity relationship (SAR) studies have revealed that the 4,4-difluoropiperidine ether series is a viable and potent scaffold for D4R binding. sigmaaldrich.com For instance, the replacement of a 3,3-difluoropiperidine (B1349930) with a 4,4-difluoropiperidine scaffold in certain chemical series led to a distinct increase in binding affinity. mdpi.com One compound from this series, 14a , displayed an exceptional binding affinity for the D4 receptor with a Kᵢ of 0.3 nM and over 2000-fold selectivity against D1, D2, D3, and D5 receptors. nih.govnih.gov This high degree of selectivity is critical, as off-target activity at other dopamine receptors, particularly D2, is often associated with undesirable side effects. The (R)-enantiomer has been identified as the more active isomer for some series of (R)-4,4-difluoropiperidine antagonists. mdpi.com
Despite potent in vitro activity, some compounds in these series have faced challenges with poor microsomal stability and high plasma protein binding, highlighting areas for future optimization. nih.govnih.gov Nevertheless, the exceptional selectivity profile makes these compounds valuable as in vitro tools for studying D4 receptor signaling. nih.govnih.gov
| Compound | Substitutions | D4R Kᵢ (nM) | Selectivity vs. D2R |
| 14a | 4,4-difluoropiperidine ether | 0.3 | >2000-fold |
| 8b | 3,4-difluorophenyl on ether | 5.5 | High |
| 8c | 3-methylphenyl on ether | 13 | High |
| 8e | Phenyl on ether (no fluoro) | 27 | Moderate |
Table 1: Research findings on selected 4,4-difluoropiperidine-based D4 receptor antagonists, showcasing the impact of substitutions on binding affinity. Data sourced from mdpi.com.
Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Antagonists and Subtype Selectivity
The five subtypes of muscarinic acetylcholine receptors (M1-M5) are involved in a wide array of physiological functions, making subtype selectivity a primary goal in drug design to maximize therapeutic benefit and minimize side effects. nih.govmdpi.com For example, selective M4 antagonists are sought for treating movement disorders like Parkinson's disease, while M1 and M3 receptors are implicated in cognitive function and smooth muscle contraction, respectively. nih.govjci.org Achieving selectivity is challenging due to the highly conserved nature of the orthosteric binding site across the subtypes. mdpi.com
Strategies to achieve selectivity often involve targeting the less conserved allosteric sites or exploiting subtle differences in the extracellular loops of the receptors. semanticscholar.org While various scaffolds are used to develop selective mAChR antagonists, the specific application of the 4,4-difluoro-1-methylpiperidin-3-ol or related 4,4-difluoropiperidine scaffolds in published research on selective mAChR antagonists is not prominent in the reviewed literature. The development of antagonists for mAChRs continues to be an active area of research, focusing on novel scaffolds that can differentiate between the closely related receptor subtypes. nih.govmhmedical.com
P2Y14 Receptor Antagonists and Structural Modification Strategies
The P2Y14 receptor, a Gᵢ protein-coupled receptor activated by UDP-sugars, is a target for inflammatory conditions such as asthma. The development of potent and drug-like P2Y14 antagonists has involved significant structural modification strategies. Early antagonists were often zwitterionic molecules with high hydrophobicity and low oral bioavailability, which limited their therapeutic potential.
A key strategy in optimizing these antagonists has been the bioisosteric replacement of charged or metabolically liable groups to improve physicochemical properties. This includes modifying a terminal piperidine moiety present in several antagonist scaffolds. For example, in the naphthoic acid series of antagonists, the piperidin-4-yl group was a site of modification to enhance drug-like properties. Research has focused on replacing the secondary amine in the piperidine moiety to overcome liabilities associated with zwitterionic character.
While direct examples of incorporating a 4,4-difluoropiperidine scaffold into P2Y14 antagonists are not detailed in the surveyed literature, this structural modification aligns with established design principles. Gem-difluorination of the piperidine ring at the 4-position would be a rational strategy to modulate the basicity of the nitrogen atom and could introduce favorable metabolic stability, consistent with the goals of ongoing optimization efforts for this receptor target. nih.gov
Strategies for Developing Targeted Protein Degraders Incorporating Difluoropiperidines
Targeted protein degradation (TPD) is an emerging therapeutic modality that utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) or molecular glues, to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This approach offers a distinct advantage over traditional inhibition, as it can remove the entire protein scaffold.
Structural Motifs Essential for Inducing Protein Degradation
The success of a molecular degrader hinges on its ability to form a stable ternary complex between the target protein and an E3 ubiquitin ligase. The chemical structure of the degrader is paramount in facilitating the necessary protein-protein interactions for this complex to form. Specific structural motifs can become essential for inducing degradation by presenting the correct conformation and chemical surfaces.
The difluoropiperidine motif has been shown to be a critical structural element in certain classes of molecular glue degraders. In research on BCL6 degraders, the difluoropiperidine ring was essential for the molecule's ability to induce protein degradation. mhmedical.com Its replacement with a seemingly similar cyclic amine, such as a morpholine (B109124) ring, completely abrogated the degradation activity. mhmedical.com This indicates that the specific steric and electronic properties of the difluoropiperidine moiety are crucial for creating a competent interface between the BCL6 protein and the E3 ligase, thereby enabling ubiquitination and subsequent proteasomal degradation.
Structure-Activity Relationship (SAR) Studies Guiding Degrader Design
Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of targeted protein degraders. These studies explore how modifications to the three main components of a bifunctional degrader—the target-binding ligand, the E3 ligase-binding ligand, and the connecting linker—affect degradation efficiency.
SAR in the field of molecular glues can be particularly sensitive, with minor structural changes leading to dramatic shifts in activity, often referred to as "SAR cliffs". mhmedical.com The case of the BCL6 degraders exemplifies this phenomenon perfectly. The sharp drop-off in degradation ability observed when switching from a difluoropiperidine to a morpholine ring demonstrates a highly stringent structural requirement at that position of the molecule. mhmedical.com This finding underscores that the difluoropiperidine is not merely a passive scaffold but an active participant in forming the productive ternary complex. Such SAR studies are crucial for guiding the design of next-generation degraders, providing clear insights into the structural features required to convert a simple inhibitor into a potent degrader. mhmedical.com
Inhibition of Specific Enzyme Classes and Signal Transduction Pathways
The this compound scaffold has been successfully incorporated into potent and selective inhibitors of key enzymes involved in cellular signaling pathways, demonstrating its utility in the development of targeted therapies.
P21-activated kinase 4 (PAK4) is a serine/threonine kinase that has emerged as a significant target in cancer therapy due to its role in promoting cell proliferation, survival, and migration. fluorochem.co.uk Overexpression of PAK4 has been observed in a variety of cancers, including pancreatic cancer. fluorochem.co.uk
In the quest for novel PAK4 inhibitors, a derivative of this compound, specifically (3,3-difluoro-1-methylpiperidin-4-yl)carbamide 25, has been identified as a highly potent and selective inhibitor. fluorochem.co.uk This compound demonstrated a high anti-proliferative potency in the MIA PaCa-2 pancreatic cancer cell line with an IC50 value of 0.19 μmol/L. fluorochem.co.uk Notably, it exhibited over 6-fold selectivity for MIA PaCa-2 cells compared to U-2 OS osteosarcoma cells. fluorochem.co.uk
The design of this inhibitor leveraged the 4,4-difluoropiperidine moiety to explore structure-activity relationships (SAR). The replacement of the 4,4-difluoropiperidine with other cyclic groups like morpholine or N-methylpiperazine resulted in compounds with retained but slightly reduced potency. fluorochem.co.uk This highlights the favorable contribution of the difluorinated piperidine ring to the inhibitory activity. Further studies revealed that the 4-fluorophenyl group attached to the core tricyclic skeleton was crucial for the anti-proliferative activity. fluorochem.co.uk
| Compound | Structure | MIA PaCa-2 IC50 (μmol/L) | U-2 OS IC50 (μmol/L) | Selectivity (U-2 OS / MIA PaCa-2) |
|---|---|---|---|---|
| (3,3-difluoro-1-methylpiperidin-4-yl)carbamide 25 | Carbamide derivative with 3,3-difluoro-1-methylpiperidin-4-yl group | 0.19 | 1.19 | 6.26 |
| Compound with Morpholine | Derivative with morpholine group replacing difluoropiperidine | Slightly less potent than compound 25 | - | - |
| Compound with N-methylpiperazine | Derivative with N-methylpiperazine group replacing difluoropiperidine | Slightly less potent than compound 25 | - | - |
The utility of the 4,4-difluoropiperidine scaffold extends beyond kinase inhibition. Its unique structural and electronic properties make it a valuable component in the design of ligands for a diverse range of biological targets.
For instance, the 4,4-difluoropiperidine moiety has been incorporated into novel antagonists for the dopamine D4 receptor (D4R). researchgate.net In these compounds, the difluorinated piperidine ring is thought to contribute to the desired pharmacological profile.
Furthermore, a 4,4-difluoropiperidine-containing compound was investigated as an inhibitor of Mer kinase, a receptor tyrosine kinase implicated in cancer progression. nih.gov The ability to replace other cyclic moieties with 4,4-difluoropiperidine without loss of activity underscores its utility as a bioisosteric replacement in drug design. nih.gov
The polo-box domain of polo-like kinase 1 (Plk1), another important oncology target, has also been targeted with ligands incorporating a 4,4-difluoropiperidine ring. In a series of inhibitors, the 4,4-difluoropiperidine derivative was found to be equipotent to the corresponding piperidine and morpholine analogs, indicating that the difluoro substitution is well-tolerated and can be used to fine-tune physicochemical properties. acs.org
Considerations for Blood-Brain Barrier (BBB) Permeability in CNS Drug Design
The development of drugs targeting the central nervous system (CNS) is particularly challenging due to the highly selective nature of the blood-brain barrier (BBB). ambeed.com The BBB restricts the passage of many potential therapeutics, limiting their efficacy in treating neurological and neuro-oncological disorders. ambeed.com The incorporation of fluorine into drug candidates is a well-established strategy to enhance BBB penetration.
The this compound scaffold offers several advantages for designing CNS-penetrant molecules. The introduction of geminal difluoro groups onto the piperidine ring can significantly impact key physicochemical properties that govern BBB permeability.
One of the primary effects of fluorination is the modulation of lipophilicity. chim.it The addition of fluorine atoms generally increases a molecule's lipophilicity, which can facilitate passive diffusion across the lipid-rich membranes of the BBB. Furthermore, the strong electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen. nih.gov This reduction in basicity decreases the likelihood of the compound being protonated at physiological pH, a state that hinders BBB crossing.
A patent for 5-substituted difluoropiperidine compounds highlights their potential for enhanced BBB penetration, suggesting their use in treating CNS disorders. researchgate.net The design of such compounds focuses on optimizing properties like molecular weight, polar surface area, and hydrogen bonding capacity to fall within the ranges typically associated with successful CNS drugs.
The ability to engineer molecules with improved CNS exposure has profound implications for treating a range of neurological and oncological diseases. For neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia, the delivery of therapeutic agents to the brain is a prerequisite for efficacy. The use of fluorinated piperidine scaffolds like this compound can aid in the development of novel treatments for these conditions.
In the context of oncology, the treatment of primary brain tumors, such as glioblastoma, and brain metastases from other cancers is severely hampered by the BBB. ambeed.com The development of chemotherapeutic agents that can effectively cross the BBB is a critical unmet need. acs.org By incorporating motifs like 4,4-difluoropiperidine, medicinal chemists can design kinase inhibitors and other anti-cancer agents with the potential for improved efficacy against brain malignancies. A patent specifically claims 5-substituted difluoropiperidine compounds for the treatment of cancer, including primary brain cancers and brain metastases, due to their ability to cross the BBB. researchgate.net
Future Directions and Emerging Research Avenues in Fluorinated Piperidinol Chemistry
Development of Novel and Sustainable Fluorination Methodologies
The development of efficient and environmentally benign methods for introducing fluorine into piperidine (B6355638) rings is a cornerstone of future research. Traditional fluorination techniques often rely on harsh reagents and stoichiometric quantities of expensive or toxic materials. nih.gov Emerging strategies are focused on catalysis, operational simplicity, and sustainability.
A significant advancement is the dearomatization-hydrogenation (DAH) of readily available and inexpensive fluoropyridines. eurekalert.orgnih.gov This one-pot process, often catalyzed by rhodium or palladium complexes, allows for the highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines. nih.govmdpi.comspringernature.com Researchers have demonstrated that palladium-catalyzed hydrogenation is particularly robust, showing high tolerance for air and moisture and enabling the transformation of cheap, abundant fluoropyridines into valuable piperidine structures. nih.govacs.org
Another promising avenue is the use of novel fluorinating reagents in continuous-flow microreactors. researchgate.netacs.org For instance, the combination of 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d] thieme-connect.comthieme-connect.comresearchgate.netdiazaphosphole (DMPU) and hydrogen fluoride (B91410) (HF) has been explored for nucleophilic fluorination, while sulfur tetrafluoride (SF4) has been successfully employed for deoxyfluorination in flow systems. acs.orgresearchgate.net These methods offer enhanced safety, scalability, and precise control over reaction conditions. acs.org Palladium-catalyzed [4+2] annulation strategies are also being developed to construct the fluorinated piperidine core from simple starting materials like α-fluoro-β-ketoesters, offering a modular approach to diverse structures. nih.govchim.it
Table 1: Comparison of Emerging Fluorination Methodologies for Piperidines
| Methodology | Catalyst/Reagent | Key Features | Reference(s) |
|---|---|---|---|
| Dearomatization-Hydrogenation (DAH) | Rhodium or Palladium Complexes | Uses abundant fluoropyridine precursors; high diastereoselectivity for cis-products; robust and tolerant to air/moisture (Pd). | nih.govnih.govmdpi.comacs.org |
| Pd-Catalyzed [4 + 2] Annulation | Palladium Catalyst | Modular approach using α-fluoro-β-ketoester starting materials; provides richly functionalized products. | nih.govchim.it |
| Continuous Flow Fluorination | SF₄ or DMPU/HF | Enhanced safety and scalability; precise control over reaction parameters; suitable for industrial applications. | acs.orgresearchgate.net |
| Electrophilic Fluorination | Selectfluor® | Can be used in radical fluorination processes, though regioselectivity can be a challenge. | researchgate.net |
Advancements in Asymmetric Synthesis and Stereocontrol for Complex Piperidine Scaffolds
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, controlling the three-dimensional arrangement of atoms during the synthesis of complex fluorinated piperidinols is of paramount importance. evitachem.comuwindsor.ca Future research will heavily focus on advancing asymmetric synthesis to produce single enantiomers or diastereomers, which is crucial for optimizing interactions with specific biological targets. york.ac.uk
Stereocontrolled synthesis is often achieved through methods that predetermine the configuration of chiral centers in the final product based on the stereochemistry of the starting materials or catalysts. jyu.fi For example, synthetic concepts based on the oxidative ring cleavage of unsaturated bicyclic compounds followed by a double reductive amination have been developed to furnish conformationally restricted piperidine derivatives with excellent stereocontrol. thieme-connect.comresearchgate.net
Catalytic hydrogenation of fluorinated pyridines has proven to be a powerful tool for achieving high diastereoselectivity. nih.govacs.org Rhodium- and palladium-based catalysts have been instrumental in producing all-cis-substituted fluoropiperidines. nih.govmdpi.com Furthermore, strategies for synthesizing enantioenriched fluorinated piperidines are being developed, for instance, by using chiral auxiliaries. nih.govacs.orgpurdue.edu In one such approach, an oxazolidine-substituted pyridine (B92270) is hydrogenated diastereoselectively, followed by cleavage of the auxiliary to yield the enantioenriched piperidine. nih.govacs.org These methods provide access to specific stereoisomers that are essential for detailed structure-activity relationship (SAR) studies. york.ac.uk
Table 2: Strategies for Stereocontrol in Fluorinated Piperidine Synthesis
| Strategy | Description | Typical Outcome | Reference(s) |
|---|---|---|---|
| Diastereoselective Hydrogenation | Catalytic reduction of fluoropyridine precursors using Rh or Pd catalysts. | High diastereoselectivity, often yielding all-cis products. | nih.govmdpi.comacs.org |
| Chiral Auxiliaries | Temporary attachment of a chiral group to guide the stereochemical outcome of a reaction. | Formation of enantioenriched products after cleavage of the auxiliary. | nih.govyork.ac.ukpurdue.edu |
| Substrate-Controlled Synthesis | The stereochemistry of the starting material dictates the stereochemistry of the product. | Predictable transfer of chirality to the final molecule. | thieme-connect.comjyu.fi |
| Asymmetric Catalysis | Use of chiral catalysts (e.g., containing P,N-ligands) to induce enantioselectivity in reactions like hydrogenation. | Direct synthesis of enantiomerically enriched piperidines from achiral precursors. | mdpi.com |
Integrated Computational and Experimental Platforms for Accelerated Molecular Design
The integration of computational chemistry with high-throughput synthesis and screening is revolutionizing the drug discovery pipeline. acs.org For fluorinated piperidinols, these integrated platforms enable the rapid design, synthesis, and evaluation of new chemical entities. researchgate.net
Computational library design allows for the in silico creation and filtering of vast numbers of virtual compounds based on desired drug-like properties before any synthesis is attempted. acs.org Predictive models, such as PASS (Prediction of Activity Spectra for Substances), can forecast the biological activity spectrum of novel piperidine derivatives, helping to prioritize the most promising candidates for synthesis and preclinical testing. clinmedkaz.org Molecular docking and molecular dynamics (MD) simulations are used to visualize and analyze the binding interactions between potential ligands and their target proteins, providing insights into the structural basis of affinity and selectivity. researchgate.netnih.govbohrium.com
These computational predictions are then validated through experimental platforms that often feature parallel synthesis and continuous flow technologies for rapid library production. acs.org This synergy between computational design and automated synthesis accelerates the iterative cycle of designing, building, and testing new molecules, significantly reducing the time and resources required to identify lead compounds. acs.orgnih.gov
Exploration of New Biological Targets and Therapeutic Modalities
Fluorinated piperidinols are versatile scaffolds with demonstrated activity against a range of biological targets. ontosight.ai A key future direction is the systematic exploration of new targets and therapeutic applications for compounds like 4,4-Difluoro-1-methylpiperidin-3-ol. The introduction of fluorine can alter basicity and conformational preferences, which can be exploited to fine-tune selectivity and potency for specific receptors or enzymes. thieme-connect.comresearchgate.net
Research has shown that fluorinated piperidines can interact with targets such as:
Carbonic Anhydrase: Certain fluorinated piperidines have been identified as selective inhibitors of human carbonic anhydrase II (hCA II), an enzyme implicated in various physiological processes. nih.gov
Serotonin Receptors: Fluorination of piperidine-containing ligands has led to the development of high-affinity, selective agonists for the 5-HT1D receptor, with improved pharmacokinetic profiles due to reduced basicity. acs.org
Enzyme Inhibition: The fluorine atom in compounds like (3R,4S)-3-Fluoropiperidin-4-ol derivatives enhances binding to targets like the Von Hippel-Lindau (VHL) E3 Ligase, which is critical for the development of PROTACs (Proteolysis Targeting Chimeras).
Ion Channels and Receptors: The piperidine scaffold is a well-established feature in neuroactive agents, and fluorination can modulate interactions with targets such as GABA receptors and NMDA receptors. shahed.ac.ir
The development of novel therapeutic modalities is another exciting frontier. PROTACs, which co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins, represent a paradigm shift in drug discovery. nih.gov The ability of fluorinated piperidinols to serve as potent ligands for E3 ligases makes them highly valuable components in the design of new PROTAC-based therapies. Other modalities include various forms of electrotherapy and thermal therapies where the underlying principles could inspire novel molecular actions. physio-pedia.comnih.govaapmr.orgaapmr.org
Q & A
Basic: What are the recommended synthetic routes for 4,4-Difluoro-1-methylpiperidin-3-ol, and how can reaction progress be monitored?
Methodological Answer:
Synthesis of fluorinated piperidins often involves nucleophilic fluorination or late-stage fluorination strategies. For example, intermediates like 4-aminomethyl-piperidin-4-ol derivatives can be synthesized via reductive amination or ring-closing reactions under controlled temperatures (15–30°C), as seen in analogous piperidine syntheses . Reaction progress is typically monitored via HPLC to ensure conversion rates exceed 95%, with impurity profiles tracked using retention time consistency . Fluorine incorporation can be confirmed via 19F NMR or LC-MS to verify regioselectivity at the 4,4-positions.
Basic: How can the stereochemical configuration of this compound be resolved experimentally?
Methodological Answer:
X-ray crystallography is the gold standard for resolving stereochemistry. Programs like SHELXL (for refinement) and SHELXS (for structure solution) are widely used to analyze crystal structures of fluorinated piperidines, even with twinned or high-resolution data . For non-crystalline samples, NOESY NMR can infer spatial proximity of fluorine atoms to adjacent protons, while VCD (Vibrational Circular Dichroism) provides complementary data on chiral centers .
Advanced: How do solvent and pH conditions affect the stability of this compound during storage?
Methodological Answer:
Fluorinated piperidines are sensitive to hydrolysis under acidic/basic conditions. Stability studies should use buffered solutions (e.g., ammonium acetate at pH 6.5) to mimic physiological or storage conditions . Accelerated degradation studies (40°C/75% RH) combined with HPLC-UV or LC-HRMS can identify degradation products, such as defluorinated analogs or hydroxylated byproducts. For long-term storage, lyophilization in inert atmospheres (argon/nitrogen) is recommended to prevent oxidation .
Advanced: What computational methods are suitable for predicting the reactivity of the fluorine atoms in this compound?
Methodological Answer:
DFT (Density Functional Theory) calculations at the B3LYP/6-311+G(d,p) level can model fluorine’s electronegativity effects on ring conformation and reactivity. For example, fluorine’s inductive effect on the piperidine ring’s basicity can be quantified via pKa predictions using software like MarvinSketch or ADMET Predictor . MD (Molecular Dynamics) simulations further assess solvation effects and fluorine’s role in hydrogen-bonding interactions .
Advanced: How can researchers address contradictory NMR data when assigning fluorine environments in this compound?
Methodological Answer:
Contradictions in 19F NMR shifts (e.g., unexpected splitting or coupling constants) may arise from dynamic effects or crystallographic disorder. To resolve this:
- Perform VT-NMR (Variable Temperature NMR) to identify temperature-dependent conformational changes.
- Compare experimental data with solid-state NMR or computed chemical shifts (via GIAO-DFT ).
- Validate assignments using 2D HMBC to correlate fluorine with adjacent protons/carbons .
Basic: What analytical techniques are critical for confirming the purity of this compound?
Methodological Answer:
- HPLC-PDA : Quantifies purity (>98% by area normalization) and detects UV-active impurities.
- Elemental Analysis : Validates C, H, N, and F content within ±0.4% of theoretical values.
- Karl Fischer Titration : Measures residual water (<0.5% w/w), critical for hygroscopic fluorinated compounds .
Advanced: What strategies optimize the crystallization of this compound for structural studies?
Methodological Answer:
Fluorinated piperidines often require co-crystallization with stabilizing agents (e.g., tartaric acid) or slow evaporation in polar aprotic solvents (DMF/acetonitrile). Screening via High-Throughput Crystallization Robots (e.g., Gryphon LCP) identifies optimal conditions. For challenging cases, SHELXD and SHELXE enable phase determination from poor-quality crystals .
Advanced: How do steric and electronic effects of the 4,4-difluoro substitution influence biological activity in related compounds?
Methodological Answer:
Comparative SAR (Structure-Activity Relationship) studies on analogs (e.g., 4-fluoro-piperidin-3-ol derivatives) show that:
- Steric effects : The 4,4-difluoro group increases ring rigidity, altering receptor-binding kinetics.
- Electronic effects : Fluorine’s electron-withdrawing nature reduces basicity of the piperidine nitrogen, impacting protonation states in physiological environments.
Validate hypotheses using radioligand binding assays or molecular docking with fluorine-specific scoring functions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
